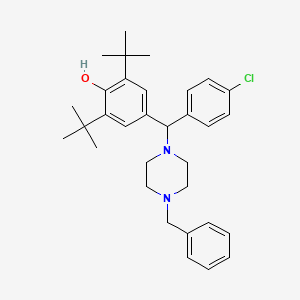

4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol

Description

4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol is a synthetic compound featuring a hybrid structure combining a benzylpiperazine moiety, a 4-chlorophenyl group, and a sterically hindered 2,6-di-tert-butylphenol unit. The tert-butyl groups enhance lipophilicity and metabolic stability, while the benzylpiperazine and chlorophenyl groups may contribute to receptor binding affinity .

Properties

IUPAC Name |

4-[(4-benzylpiperazin-1-yl)-(4-chlorophenyl)methyl]-2,6-ditert-butylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41ClN2O/c1-31(2,3)27-20-25(21-28(30(27)36)32(4,5)6)29(24-12-14-26(33)15-13-24)35-18-16-34(17-19-35)22-23-10-8-7-9-11-23/h7-15,20-21,29,36H,16-19,22H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXWVOIAHOWXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

Introduction of the Chlorophenyl Group: The next step involves the reaction of 4-benzylpiperazine with 4-chlorobenzyl chloride under basic conditions to introduce the chlorophenyl group.

Coupling with Phenol: The final step involves the coupling of the intermediate with 2,6-di-tert-butylphenol under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The benzyl and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted benzyl and chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antihistaminic Properties

One of the primary applications of this compound is in the development of antihistamines. Research has demonstrated that derivatives of 2,6-di-tert-butylphenol exhibit significant antihistaminic activity, showing potential for treating allergic reactions. For example, a study highlighted the synthesis of meclizine-like products from related compounds, indicating the scalability and efficacy of such derivatives in pharmaceutical applications .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Its benzylpiperazine moiety is known to influence dopaminergic and serotonergic pathways, making it a candidate for further exploration in neuropharmacological studies. Investigations into similar compounds have shown promise in treating conditions such as anxiety and depression .

Materials Science

Antioxidant Applications

4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol can function as an antioxidant. Its structural features allow it to stabilize free radicals, making it suitable for use in various industrial applications. For instance, it has been identified as a stabilizer in PVC production and other thermoplastics, where it acts as a polymerization chain terminator .

| Application Area | Specific Use | Concentration Range |

|---|---|---|

| PVC Production | Polymerization Stabilizer | 0.03–0.10 weight % |

| Brake Fluids | Corrosion Inhibitor | 0.1% weight |

| Lubricants | Antioxidant Additive | 300–1000 ppm |

Environmental Studies

Biodegradation and Ecotoxicity

The environmental impact of chemical compounds is crucial for regulatory assessments. Studies have focused on the biodegradation properties of similar phenolic compounds, identifying their potential effects on ecosystems. For example, research on analogues like 2,4,6-tri-tert-butylphenol indicates that these compounds may exhibit varying degrees of bioaccumulation and toxicity . Understanding these properties helps in assessing the environmental safety of using 4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol in industrial applications.

Case Studies

-

Synthesis of Antihistamines

A study showcased the successful synthesis of a meclizine-like antihistamine from a related compound using base-mediated reactions. The resulting product demonstrated an impressive yield of 82%, suggesting that modifications to the core structure can lead to effective therapeutic agents . -

Stabilization in Industrial Applications

The compound has been tested as an antioxidant stabilizer in various formulations including brake fluids and lubricants. Its effectiveness at low concentrations highlights its utility in enhancing product longevity while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties/Applications | Evidence ID |

|---|---|---|---|---|

| 4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol | Benzylpiperazine, 4-chlorophenyl, di-tert-butylphenol | ~462.45* | High lipophilicity; potential CNS activity | N/A |

| 4-Benzylaminopyridine | Benzylamine, pyridine | 184.24 | Intermediate in drug synthesis | |

| 4-Benzyloxy-3-chlorophenylboronic acid | Benzyloxy, chlorophenyl, boronic acid | 280.54 | Suzuki coupling reagent | |

| 4-Benzyloxy phenol | Benzyloxy, phenol | 200.24 | Antioxidant precursor |

*Calculated based on formula C₂₉H₃₅ClN₂O.

Key Observations:

Benzylpiperazine Derivatives: Unlike 4-Benzylaminopyridine (ID2), which lacks the bulky tert-butyl groups and chlorophenyl unit, the target compound’s benzylpiperazine moiety may enhance interactions with amine-binding receptors. The tert-butyl groups likely improve metabolic stability compared to simpler benzylamine derivatives .

Chlorophenyl-Containing Compounds : 4-Benzyloxy-3-chlorophenylboronic acid (ID9) shares the 4-chlorophenyl group but serves as a boronic acid reagent. The target compound’s chlorophenyl unit may similarly influence electronic properties or steric interactions in biological systems .

Phenolic Derivatives: The di-tert-butylphenol group in the target compound contrasts with 4-Benzyloxy phenol (ID6), which lacks steric hindrance. This structural difference may reduce oxidative degradation in the target molecule, a common issue in phenolic compounds .

Biological Activity

The compound 4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol is a synthetic organic molecule that incorporates a piperazine moiety, a chlorophenyl group, and a di-tert-butylphenol structure. This combination suggests potential biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure can be described as follows:

- Molecular Formula : C25H32ClN2O

- Molecular Weight : 424.99 g/mol

The structural features include:

- A piperazine ring , known for its role in various pharmacological applications.

- A chlorophenyl group , which often enhances lipophilicity and biological activity.

- A di-tert-butylphenol core , which is recognized for antioxidant properties.

Pharmacological Properties

Research indicates that compounds similar to 4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol exhibit various pharmacological effects:

- Antioxidant Activity : The di-tert-butylphenol structure is associated with significant antioxidant properties, which can protect cells from oxidative stress .

- CNS Activity : The piperazine component is linked to central nervous system (CNS) effects. Piperazines are often studied for their anxiolytic and antidepressant activities .

- Antimicrobial Effects : Some derivatives of similar structures have shown antimicrobial properties against bacteria and fungi, suggesting potential applications in treating infections .

Toxicological Profile

The toxicological assessment of related compounds indicates that while some may exhibit beneficial effects, they can also pose risks at higher concentrations:

- Repeated Dose Toxicity : Studies show that certain phenolic compounds can lead to increased liver weights and other organ-specific effects at elevated doses .

- Genotoxicity : Certain piperazine derivatives have been evaluated for mutagenic potential and have shown no significant genotoxic effects in standard assays .

Study 1: Antioxidant Efficacy

A study examining the antioxidant capacity of di-tert-butylphenol derivatives found that they significantly reduced oxidative stress markers in vitro. The mechanism was attributed to the scavenging of free radicals and chelation of metal ions.

Study 2: CNS Effects

In a behavioral study involving rodents treated with piperazine derivatives, significant anxiolytic effects were observed. The study suggested that the presence of the piperazine ring enhances binding affinity to serotonin receptors, influencing mood regulation.

Data Summary

| Property | Observation |

|---|---|

| Antioxidant Activity | Significant reduction in oxidative stress markers |

| CNS Effects | Anxiolytic effects observed in rodent models |

| Toxicity | Increased liver weights at high doses; no genotoxicity found |

| Antimicrobial Activity | Effective against various bacterial strains |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving a para-quinone methide intermediate. Key steps include the use of tert-butylphenol derivatives, 4-chlorobenzaldehyde, and 4-benzylpiperazine under catalyst-free conditions. Optimization involves controlling steric hindrance from tert-butyl groups and adjusting solvent polarity (e.g., DCM or THF) to improve regioselectivity. Purity is confirmed via NMR (1H/13C) and LC-MS, with yields ranging from 60–85% depending on stoichiometric ratios .

Q. Which analytical techniques are essential for verifying structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for the tert-butyl groups (δ ~1.3 ppm), aromatic protons (δ ~6.8–7.4 ppm), and piperazine methylene (δ ~2.5–3.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. For example, C34H44ClN3O requires m/z 558.3152 .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) affect biological activity or physicochemical properties?

- Methodological Answer :

- Replace the benzyl group with other aryl moieties (e.g., 4-fluorophenyl) to study steric/electronic effects on target binding.

- Introduce polar groups (e.g., hydroxyl or carboxylate) to improve solubility, monitored via logP assays.

- Compare with analogs like L-745,870 (a dopamine receptor ligand with a 4-chlorophenyl-piperazine scaffold) to infer structure-activity relationships (SAR) .

Q. How can researchers resolve discrepancies in spectroscopic data, such as unexpected NMR splitting patterns?

- Methodological Answer :

- Dynamic Effects : Check for restricted rotation in the benzylpiperazine moiety using variable-temperature NMR.

- Impurity Analysis : Employ LC-MS/MS to detect byproducts (e.g., tert-butyl oxidation) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm regioselectivity in multicomponent reactions .

Q. What computational approaches predict the compound’s binding affinity or stability in drug design?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like cereblon (CRBN) or dopamine receptors, focusing on the chlorophenyl and piperazine motifs .

- MD Simulations : Assess conformational stability in aqueous environments (e.g., GROMACS) with AMBER force fields.

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces (EPS) to identify reactive sites .

Q. What strategies mitigate impurities from tert-butyl group degradation during synthesis?

- Methodological Answer :

- Protective Atmospheres : Use inert gas (N2/Ar) to prevent oxidation of tert-butyl groups.

- Low-Temperature Workup : Quench reactions at ≤0°C to minimize acid-catalyzed degradation.

- Chromatography : Purify via flash silica gel columns (hexane/EtOAc) to isolate degradation products .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffer) be interpreted?

- Methodological Answer :

- Solvent Polarity : Test solubility in DMSO (high polarity) versus PBS (low polarity) to identify aggregation tendencies.

- Dynamic Light Scattering (DLS) : Measure particle size to confirm nanoaggregate formation.

- Protonation State : Adjust pH (e.g., 4.5 vs. 7.4) to assess ionizable piperazine nitrogen’s impact .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s potential as a PROTAC or kinase modulator?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.